

Technical Guide: Physicochemical Properties of 2-Amino-4-bromobenzenethiol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 2-Amino-4-bromobenzenethiol

Cat. No.: B031654

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Abstract

2-Amino-4-bromobenzenethiol is a substituted aromatic thiol that serves as a crucial intermediate in the synthesis of various heterocyclic compounds, particularly those with pharmaceutical and biological significance. Its unique structure, featuring amino, bromo, and thiol functional groups, makes it a versatile building block in medicinal chemistry and materials science. This document provides a comprehensive overview of the core physicochemical properties of **2-Amino-4-bromobenzenethiol**, outlines a representative experimental protocol for its synthesis, and illustrates the synthetic pathway for enhanced clarity.

Physicochemical Properties

The fundamental physicochemical properties of **2-Amino-4-bromobenzenethiol** are summarized in the table below. These values, a combination of experimental and predicted data, are essential for designing reaction conditions, purification strategies, and for computational modeling studies.

Property	Value	Source
Molecular Formula	C ₆ H ₆ BrNS	[1]
Molar Mass	204.09 g/mol	[1]
Appearance	Not explicitly stated; related compounds are often colored solids or oils.	
Density	1.693 ± 0.06 g/cm ³ (Predicted)	[1]
Boiling Point	295.5 ± 20.0 °C (Predicted)	[1]
Melting Point	Data not available	
pKa	7.33 ± 0.11 (Predicted)	[1]
Solubility	Data not available; likely soluble in organic solvents.	
CAS Number	93933-49-4	[2]

Spectral Data

Spectroscopic data is critical for the structural confirmation of **2-Amino-4-bromobenzenethiol**. While specific spectra are proprietary to chemical suppliers, the availability of ¹H NMR, IR, and Mass Spectrometry data has been noted.[2] Researchers can obtain these spectra from commercial suppliers upon purchase or request.

Experimental Protocols

While a specific, detailed experimental protocol for the synthesis of **2-Amino-4-bromobenzenethiol** is not readily available in the public domain, a common and effective method for preparing substituted 2-aminobenzenethiols is the Herz reaction.[1] The following is a generalized protocol adapted for the synthesis of **2-Amino-4-bromobenzenethiol** from 4-bromoaniline.

Synthesis of **2-Amino-4-bromobenzenethiol** via the Herz Reaction

This protocol involves two main stages: the formation of a thiazathiolium chloride (Herz compound) and its subsequent hydrolysis.

Materials:

- 4-bromoaniline
- Sulfur monochloride (S_2Cl_2)
- Anhydrous inert solvent (e.g., toluene, xylene)
- Sodium hydroxide (NaOH)
- Hydrochloric acid (HCl)
- Organic solvent for extraction (e.g., diethyl ether, ethyl acetate)
- Sodium sulfate (Na_2SO_4) or Magnesium sulfate (MgSO_4) for drying

Procedure:

- Formation of the Herz Compound:
 - In a three-necked flask equipped with a mechanical stirrer, dropping funnel, and a reflux condenser connected to a gas trap (to handle evolving HCl), dissolve 4-bromoaniline in an anhydrous inert solvent.
 - Cool the solution in an ice bath.
 - Slowly add sulfur monochloride dropwise to the stirred solution. An exothermic reaction will occur with the evolution of HCl gas. Maintain the temperature below $10\text{ }^\circ\text{C}$ during the addition.
 - After the addition is complete, allow the mixture to warm to room temperature and then heat under reflux for several hours until the reaction is complete (monitored by TLC).
 - The resulting precipitate, the thiazathiolium chloride (Herz compound), is then isolated by filtration, washed with the inert solvent, and dried.

- Hydrolysis to **2-Amino-4-bromobenzenethiol**:
 - Suspend the dried Herz compound in an aqueous solution of sodium hydroxide.
 - Heat the mixture under reflux. The hydrolysis will lead to the cleavage of the five-membered ring, forming the sodium salt of **2-Amino-4-bromobenzenethiol**.
 - After cooling, the reaction mixture is filtered to remove any insoluble byproducts.
 - The filtrate is then carefully acidified with hydrochloric acid to precipitate the free **2-Amino-4-bromobenzenethiol**.
 - The crude product is collected by filtration or extracted with an organic solvent.
 - The organic extracts are combined, washed with brine, dried over anhydrous sodium sulfate or magnesium sulfate, and the solvent is removed under reduced pressure to yield the crude **2-Amino-4-bromobenzenethiol**.
- Purification:
 - The crude product can be further purified by techniques such as recrystallization from a suitable solvent system or by column chromatography on silica gel.

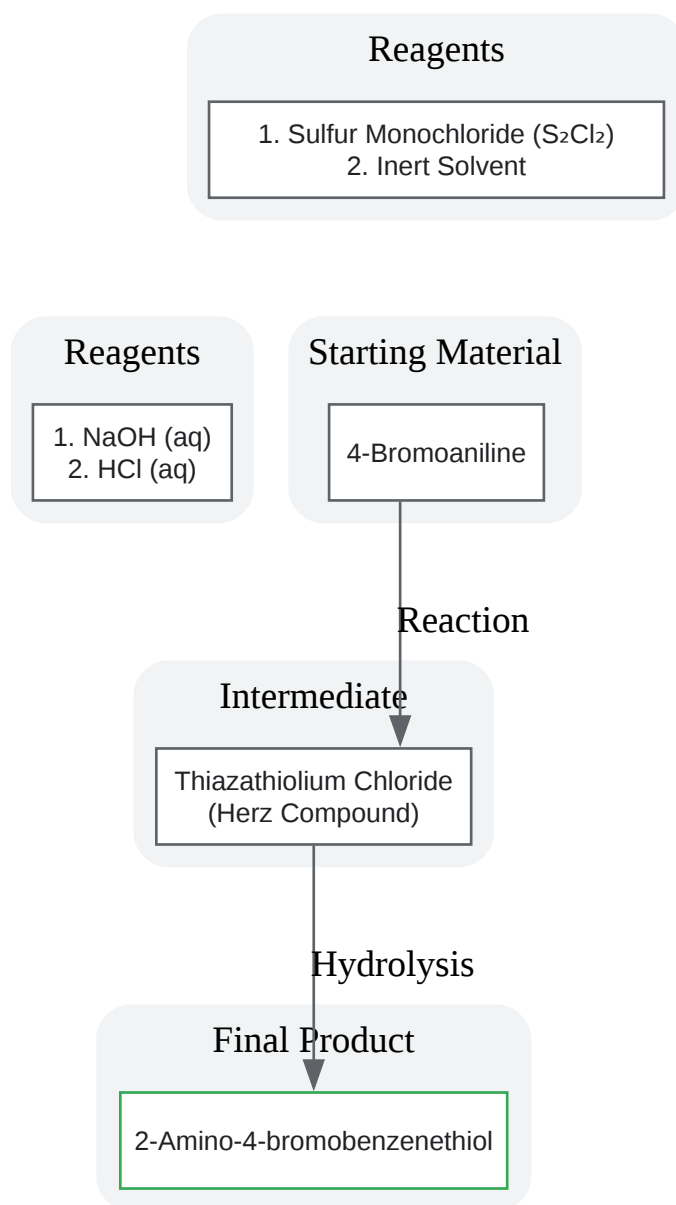
Applications in Synthesis

2-Amino-4-bromobenzenethiol is a valuable precursor for the synthesis of various heterocyclic compounds. Notably, it is used to prepare 6-bromo-2,3-disubstituted-4H-1,4-benzothiazines and benzothiazolylalkylphthalazineacetic acid derivatives.^[3] The presence of the ortho-amino and thiol groups allows for cyclocondensation reactions with a variety of electrophiles to form fused ring systems.

Visualizations

Logical Workflow: Synthesis of **2-Amino-4-bromobenzenethiol** via Herz Reaction

The following diagram illustrates the key steps in the synthesis of **2-Amino-4-bromobenzenethiol** using the Herz reaction methodology.



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- To cite this document: BenchChem. [Technical Guide: Physicochemical Properties of 2-Amino-4-bromobenzenethiol]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b031654#physicochemical-properties-of-2-amino-4-bromobenzenethiol>]

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